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Compound of Interest

Compound Name: 1H-1,2,3-triazol-1-amine

Cat. No.: B1608429

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials
science.[1][2][3] Its remarkable stability to metabolic degradation, capacity for hydrogen
bonding, and dipole character make it an invaluable pharmacophore.[3][4] The advent of
Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC), a prime example of "click chemistry,"
has rendered substituted 1,4-disubstituted 1,2,3-triazoles exceptionally accessible, fueling their
integration into drug discovery programs.[5][6] These heterocycles are often employed as
bioisosteres for amide bonds, enhancing the pharmacokinetic profiles of peptide-based
therapeutics.[5]

This guide focuses on a specific, less-explored derivative: 1H-1,2,3-triazol-1-amine. This
molecule, featuring a primary amine directly attached to a ring nitrogen, represents a versatile
synthetic intermediate. The exocyclic amine group serves as a reactive handle for
diversification, allowing for the construction of novel molecular libraries for screening in drug
development and other advanced applications. This document provides a comprehensive
overview of its known properties, theoretical characteristics, potential synthetic strategies, and
core reactivity, tailored for researchers and scientists in the pharmaceutical and chemical
industries.

Section 1: Molecular Identity and Structure

1H-1,2,3-triazol-1-amine is an aromatic heterocyclic compound. The core structure consists of
a five-membered ring with two carbon atoms and three contiguous nitrogen atoms, with a
primary amine substituent on the N1 position.
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Caption: Molecular structure of 1H-1,2,3-triazol-1-amine.

Table 1. Compound Identifiers

Identifier Value Source
CAS Number 584-14-5 [71[8]
Molecular Formula C2HaNa4 [718]
Molecular Weight 84.08 g/mol [8]
IUPAC Name triazol-1-amine [8]

1-Amino-1,2,3-triazole,[7][8]
Synonyms ] ] [7]
[9]Triazol-1-ylamine

| PubChem CID | 3825723 |[7][8] |

Section 2: Physicochemical Properties

Experimental data for 1H-1,2,3-triazol-1-amine is sparse. However, computational models
provide valuable insights into its expected physicochemical profile. The parent 1H-1,2,3-triazole
is known to be highly soluble in water and exists in equilibrium with its 2H-tautomer in solution.
[4][10] It is reasonable to expect that the amine derivative will also exhibit good solubility in
polar solvents due to the presence of the -NH2 group, which can act as both a hydrogen bond
donor and acceptor.

Table 2: Computed Physicochemical Data
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conformational
flexibility due to the N-
N bond.

[8]

| Exact Mass | 84.043596145 Da | Useful for high-resolution mass spectrometry identification. |

611

Section 3: Synthesis and Structural Elucidation

A detailed, peer-reviewed synthesis protocol specifically for 1H-1,2,3-triazol-1-amine is not

readily available in the surveyed literature. However, a plausible and effective synthetic route

can be designed based on established methodologies for the N-amination of heterocyclic

compounds. The most common approach involves the electrophilic amination of the triazole

anion.
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Causality of Experimental Choice: The 1H-proton of 1,2,3-triazole is acidic and can be removed
by a suitable base to form the triazolide anion. This anion is nucleophilic and can react with an
electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid or a chloramine
derivative, to form the N-N bond. This strategy is a standard and reliable method for creating N-
amino heterocycles.

Representative Experimental Protocol (Hypothetical):

Deprotonation: Dissolve 1H-1,2,3-triazole (1.0 eq) in a suitable aprotic solvent such as
tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to O °C in an ice bath.

Anion Formation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional hour until hydrogen gas evolution ceases, indicating the formation of the
sodium triazolide salt.

Amination: Prepare a separate solution of hydroxylamine-O-sulfonic acid (1.2 eq) in the
same solvent. Cool the triazolide solution back to 0 °C and add the aminating agent solution
dropwise over 30 minutes.

Reaction & Quench: Allow the reaction to stir at room temperature overnight. Monitor
progress by thin-layer chromatography (TLC). Upon completion, cautiously quench the
reaction by the slow addition of water.

Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent
(e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure. The crude product can then be purified by column
chromatography on silica gel.

Caption: Proposed workflow for the synthesis of 1H-1,2,3-triazol-1-amine.
Structural Elucidation:

e 1H NMR: The spectrum should reveal two distinct signals for the aromatic protons on the
triazole ring (C4-H and C5-H) and a characteristically broad singlet for the two protons of the
-NH:z group, which may exchange with D20.
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» 13C NMR: Two signals corresponding to the two unique carbon atoms in the heterocyclic ring
are expected.

e Mass Spectrometry (MS): Electron impact (El) or electrospray ionization (ESI) would show a
molecular ion peak [M]* or [M+H]* corresponding to the calculated exact mass of 84.0436.

« Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the amine group
(typically two bands in the 3300-3500 cm~! region) and C-H and N=N stretching from the
aromatic ring.

Section 4: Chemical Reactivity and Applications

The synthetic utility of 1H-1,2,3-triazol-1-amine stems from the dual reactivity of its stable
aromatic core and its versatile primary amine group.

 Stability of the Triazole Core: The 1,2,3-triazole ring is highly aromatic and generally resistant
to common oxidative, reductive, and hydrolytic conditions, making it a robust scaffold for
further chemical modifications.[3]

o Reactivity of the Exocyclic Amine: The -NHz group is the primary site of reactivity and serves
as a gateway to a wide array of derivatives.

o Diazotization: Reaction with nitrous acid (generated in situ from NaNO:z and a strong acid)
at low temperatures would convert the primary amine into a diazonium salt. This
intermediate is highly valuable, as the diazonium group is an excellent leaving group and
can be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) to install new
functional groups on the N1 position.

o Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides,
or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a
fundamental transformation for building larger molecules and exploring structure-activity
relationships (SAR) in drug discovery.

o Reductive Amination: Condensation with aldehydes or ketones followed by reduction can
be used to synthesize secondary and tertiary N-alkylated derivatives.

Caption: Key reaction pathways of 1H-1,2,3-triazol-1-amine.
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Applications in Drug Development: The ability to easily modify the N1 position makes this
compound an attractive starting point for generating libraries of novel compounds.[11] By
attaching various pharmacologically relevant fragments to the N1-amine, researchers can
rapidly explore chemical space to identify new leads with potential therapeutic activity against a
range of biological targets, including enzymes and receptors.[6]

Section 5: Safety and Handling

Safe handling of 1H-1,2,3-triazol-1-amine and its derivatives is paramount. The available
safety data indicates it should be treated as a hazardous chemical.

Table 3: GHS Hazard Information

Identifier Classification Pictogram Source
o H302: Harmful if GHSO07
Acute Toxicity, Oral . [7]
swallowed (Exclamation Mark)
) o H315: Causes skin GHSO07 (Exclamation
Skin Irritation o [12]
irritation* Mark)

H319: Causes serious  GHSO07 (Exclamation

Eye Irritation S [12]
eye irritation* Mark)

Acute Toxicity, H332: Harmful if GHSO07 (Exclamation [12]

Inhalation inhaled* Mark)

*Note: Data for irritation and inhalation toxicity is from the hydrochloride salt and should be
considered relevant for the parent amine.

Handling Protocols:

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
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o Skin Protection: Wear a lab coat and chemically resistant gloves (e.qg., nitrile).[13][14]

o Respiratory Protection: If working with fine powders or aerosols, or if ventilation is
inadequate, use an approved respirator.[14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

First Aid Measures:

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

« If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical
attention.[13]

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

 If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON
CENTER or doctor if you feel unwell.[13]

Conclusion

1H-1,2,3-triazol-1-amine is a valuable heterocyclic building block with significant untapped
potential. While its physical properties are primarily understood through computational data, its
chemical reactivity is predictable and highly useful. The combination of a stable, drug-like
aromatic core and a synthetically versatile primary amine handle makes it an ideal starting
material for the creation of diverse molecular libraries. For researchers in drug discovery and
materials science, this compound offers a robust platform for developing novel molecules with
tailored functions and properties. Adherence to strict safety protocols is essential when
handling this reactive and potentially hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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